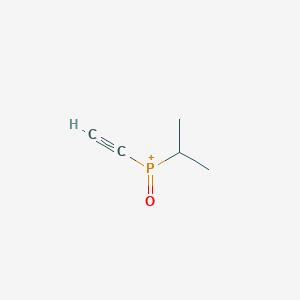

2-Ethynyl-phosphonoyl-propane

Descripción

2-Ethynyl-phosphonoyl-propane is an organophosphorus compound characterized by a phosphonoyl group (-PO) and an ethynyl (-C≡CH) substituent. Its molecular structure combines the electron-withdrawing properties of the phosphonoyl moiety with the linear, rigid geometry of the ethynyl group.

Propiedades

Número CAS |

167896-40-4 |

|---|---|

Fórmula molecular |

C5H8OP+ |

Peso molecular |

115.09 g/mol |

Nombre IUPAC |

ethynyl-oxo-propan-2-ylphosphanium |

InChI |

InChI=1S/C5H8OP/c1-4-7(6)5(2)3/h1,5H,2-3H3/q+1 |

Clave InChI |

DEKHUSPOZMCWKW-UHFFFAOYSA-N |

SMILES canónico |

CC(C)[P+](=O)C#C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-phosphonoyl-propane typically involves the reaction of an ethynyl-containing precursor with a phosphonoyl reagent. One common method is the reaction of ethynylmagnesium bromide with a suitable phosphonoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Ethynyl-phosphonoyl-propane may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethynyl-phosphonoyl-propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonoyl derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the phosphonoyl group to phosphine or phosphite derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonoyl and phosphine derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

2-Ethynyl-phosphonoyl-propane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mecanismo De Acción

The mechanism of action of 2-Ethynyl-phosphonoyl-propane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the phosphonoyl moiety can form strong bonds with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A. Functional Group Comparison

Phosphonoyl vs. Sulfonyl Groups: 2-(Ethylsulfonyl)propane (: C₅H₁₂O₂S, MW = 136.21) contains a sulfonyl group (-SO₂), which is highly polar and electron-withdrawing. In contrast, phosphonoyl groups (-PO) exhibit moderate polarity and can participate in hydrogen bonding or metal coordination. The sulfonyl group in 2-(ethylsulfonyl)propane likely confers greater thermal stability compared to phosphonoyl derivatives, though reactivity data are absent . Ethynyl Group Reactivity: Ethynyl substituents (e.g., in alkynes) are known for their use in click chemistry (e.g., azide-alkyne cycloaddition). No such applications are documented for 2-Ethynyl-phosphonoyl-propane in the evidence.

B. Structural Analogues in Pharmaceutical Impurities

lists impurities in drospirenone/ethinyl estradiol formulations, including 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-Fluoronaphthalene. While unrelated to phosphonoyl compounds, these examples highlight the importance of impurity profiling in drug development. For instance:

- 1-Fluoronaphthalene (C₁₀H₇F, MW = 146.16) is a halogenated aromatic hydrocarbon with distinct electronic properties compared to alkyne-containing compounds like 2-Ethynyl-phosphonoyl-propane. Fluorine’s electronegativity contrasts with the ethynyl group’s electron-deficient nature .

Table 1: Comparative Properties of Related Compounds

| Compound | Functional Groups | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-(Ethylsulfonyl)propane | Sulfonyl (-SO₂), Alkyl | C₅H₁₂O₂S | 136.21 | High polarity, thermal stability |

| 1-Fluoronaphthalene | Fluorine, Aromatic | C₁₀H₇F | 146.16 | Electronegative, planar structure |

| 2-Ethynyl-phosphonoyl-propane | Phosphonoyl (-PO), Ethynyl | Not provided | Not provided | Hypothesized reactivity in metal coordination |

Research Findings and Limitations

- Gaps in Evidence: Neither the NIST data () nor the pharmaceutical impurity report () provide direct insights into 2-Ethynyl-phosphonoyl-propane. The compound’s synthesis, stability, and applications remain speculative.

- Key Hypotheses: The ethynyl group may enhance reactivity in cross-coupling reactions, similar to phenylacetylene derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.